Imidazo[1,2-b]pyridazin-2-amine
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Overview
Description
Imidazo[1,2-b]pyridazin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridazine ring. The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Imidazo[1,2-b]pyridazin-2-amine can be synthesized through various synthetic routes. One common method involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . This two-step one-pot synthesis provides a convenient and efficient approach to obtaining the desired compound in moderate to high yields.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-b]pyridazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the this compound ring system.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-b]pyridazin-2-one, while substitution reactions can introduce various functional groups onto the ring system.
Scientific Research Applications
Imidazo[1,2-b]pyridazin-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of imidazo[1,2-b]pyridazin-2-amine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound act as inhibitors of the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in cell growth and proliferation . By inhibiting mTOR, these compounds can effectively reduce the proliferation of cancer cells.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its activity against multidrug-resistant tuberculosis.
Imidazo[1,2-a]pyrazine: Used in drug development for its versatile scaffold.
Imidazo[1,2-b]pyridazine: Exhibits significant anti-proliferative activity against non-small cell lung cancer.
Uniqueness: Imidazo[1,2-b]pyridazin-2-amine stands out due to its unique structural features and diverse biological activities. Its ability to inhibit multiple molecular targets, such as mTOR and IL-17A, makes it a promising candidate for the development of new therapeutic agents .
Properties
Molecular Formula |
C6H6N4 |
---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
imidazo[1,2-b]pyridazin-2-amine |
InChI |
InChI=1S/C6H6N4/c7-5-4-10-6(9-5)2-1-3-8-10/h1-4H,7H2 |
InChI Key |
LOSRZQIJNFOKIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2N=C1)N |
Origin of Product |
United States |
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